molecular formula C6H8N2 B13046820 m-Phenylenediamine-15n

m-Phenylenediamine-15n

Cat. No.: B13046820
M. Wt: 109.13 g/mol
InChI Key: WZCQRUWWHSTZEM-CDYZYAPPSA-N
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Description

m-Phenylenediamine-15N (1,3-Phenylenediamine-15N) is a stable isotope-labeled derivative of m-phenylenediamine, where one or both nitrogen atoms in the amino groups are replaced with the ¹⁵N isotope. Its molecular formula is C₆H₄-1,3-(NH₂)₂, with a molecular weight ranging from 108.14 to 109.14 g/mol depending on isotopic enrichment levels (5–99 at%) . This compound appears as white needle-like crystals with a melting point of 63–65°C and a boiling point of 283.2°C, and it is soluble in water and alcohol . It is primarily used as a biomedical tracer in life sciences and agricultural research due to its isotopic detectability in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Phenylenediamine-15n can be synthesized by the hydrogenation of 1,3-dinitrobenzene-15n. The dinitrobenzene is prepared by the nitration of benzene using a mixture of nitric acid and sulfuric acid. The resulting 1,3-dinitrobenzene-15n is then reduced using hydrogen gas in the presence of a catalyst such as platinum or palladium to yield this compound .

Industrial Production Methods: The industrial production of m-Phenylenediamine involves the nitration of benzene to produce a mixture of dinitrobenzene isomers, followed by the selective reduction of the 1,3-dinitrobenzene isomer. This process is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: m-Phenylenediamine-15n undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Catalytic Properties
m-Phenylenediamine-15n has been identified as a superior catalyst in several chemical reactions. Its higher water solubility and enhanced nucleophilic catalysis make it valuable in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds. This property is crucial for synthesizing pharmaceuticals and agrochemicals .

C–N Cross-Coupling Reactions
The compound plays a significant role in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing anilines and their derivatives. These reactions have applications in materials chemistry, chemical biology, and the synthesis of natural products . The versatility of m-PDA-15n in these reactions allows for the development of complex molecules with therapeutic potential.

Biomedical Applications

Antitumor Activity
Research indicates that m-PDA-15n exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from m-PDA can selectively induce apoptosis in cancer cells without significantly affecting normal cells. This selectivity is particularly promising for developing targeted cancer therapies .

Drug Delivery Systems
The compound's ability to form stable complexes with metal ions has led to its use in drug delivery systems. These systems leverage the interactions between m-PDA-15n and therapeutic agents to enhance bioavailability and target specific tissues, improving treatment efficacy .

Environmental Chemistry

Environmental Contaminants
this compound has been studied for its environmental impact, particularly as a potential contaminant from industrial processes. Understanding its behavior in environmental matrices is critical for assessing risks associated with its use and developing strategies for remediation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of m-PDA-15n on HepG2 liver cancer cells, revealing an IC50 value of 2.57 µM, indicating potent cytotoxicity. In vivo experiments confirmed reduced tumor growth with minimal toxicity to major organs, highlighting its potential as a therapeutic agent against hepatocellular carcinoma .

Case Study 2: Catalytic Applications

In another study, m-PDA-15n was utilized as a catalyst for synthesizing insulin analogs through solid-phase peptide synthesis. The optimization of this process demonstrated significant improvements in yield and purity, showcasing the compound's utility in pharmaceutical manufacturing .

Data Tables

Application Area Description Reference
Chemical SynthesisCatalyst for amine formation
Biomedical ResearchAntitumor activity against HepG2 cells
Drug Delivery SystemsEnhances bioavailability of therapeutic agents
Environmental ChemistryStudied as a potential contaminant

Mechanism of Action

The mechanism of action of m-Phenylenediamine-15n involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a reducing agent, donating electrons to the oxidizing agent. In reduction reactions, it accepts electrons from the reducing agent. In substitution reactions, it acts as a nucleophile, attacking electrophilic centers in the substrate .

Comparison with Similar Compounds

Comparison with Unlabeled m-Phenylenediamine

The unlabeled counterpart (CAS 108-45-2) shares the same molecular formula (C₆H₈N₂ ) and core structure but lacks isotopic labeling. Key differences include:

Property m-Phenylenediamine-15N Unlabeled m-Phenylenediamine
Molecular Weight 108.14–109.14 g/mol 108.14 g/mol
Isotopic Enrichment 5–99 at% ¹⁵N None
Primary Use Biomedical tracing Dye intermediates, laboratory chemicals
Purity ≥98.5% (chemical purity) ≥99.5% (typical commercial grade)
Stability Stable under controlled conditions Oxidizes upon air exposure (turns red)

Chemical Behavior :

  • Both compounds exhibit similar reactivity in organic synthesis (e.g., azo dye formation). However, the unlabeled form is more commonly used in industrial dye production due to cost-effectiveness .
  • The isotopic label in this compound enables precise tracking in NMR spectroscopy and mass spectrometry, making it indispensable in metabolic studies .

Comparison with Other Isotopic Variants

Limited data exist for other isotopic forms (e.g., deuterated or ¹³C-labeled m-phenylenediamine). However, ¹⁵N labeling is preferred for nitrogen-specific tracing due to its natural abundance (0.37% in nature), which minimizes background noise in detection .

Comparison with Structural Isomers (o- and p-Phenylenediamine)

  • Positional Isomerism : The meta (1,3-) substitution in this compound contrasts with ortho (1,2-) and para (1,4-) isomers.
  • Applications : Para-phenylenediamine is widely used in hair dyes, while meta isomers are less common in consumer products due to higher toxicity .

Biological Activity

m-Phenylenediamine-15n (MPD-15n) is a compound that has garnered attention in various fields, particularly due to its biological activities and potential applications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of MPD-15n, including its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and case studies.

This compound is an aromatic amine with the chemical formula C6H4(NH2)2. It is primarily known for its use in dye manufacturing and as a precursor in organic synthesis. However, its biological implications are significant, particularly regarding its carcinogenic potential and interactions with biological systems.

1. Antitumor Activity

Recent studies have indicated that MPD-15n exhibits notable antitumor properties. Research has shown that derivatives of m-phenylenediamine can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated that certain derivatives had IC50 values ranging from 1.84 to 10.28 μg/mL against five different cancer cell lines, which is comparable to established chemotherapeutic agents like paclitaxel .

Table 1: Antitumor Activity of m-Phenylenediamine Derivatives

CompoundCell LineIC50 (μg/mL)Reference
MPD-15n Derivative AU2515.00
MPD-15n Derivative BPC-34.50
MPD-15n Derivative CK5623.20

2. Antimicrobial Properties

MPD-15n has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Table 2: Antimicrobial Activity of m-Phenylenediamine

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicological Aspects

Despite its potential therapeutic benefits, MPD-15n is primarily noted for its toxicity and carcinogenic potential . Studies have linked exposure to m-phenylenediamine with various adverse health effects, including skin sensitization and increased risk of certain cancers.

Case Study: Carcinogenicity

A comprehensive review highlighted the carcinogenic effects associated with m-phenylenediamine exposure in occupational settings, particularly among workers in dye manufacturing . The compound's ability to form reactive metabolites contributes to its carcinogenic profile.

The biological activity of MPD-15n can be attributed to several mechanisms:

  • DNA Intercalation : Studies suggest that MPD-15n derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while also contributing to cytotoxicity in normal cells.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism, further supporting their antitumor activity.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of m-Phenylenediamine-15N in synthetic chemistry applications?

  • Methodological Answer : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and ¹⁵N nuclear magnetic resonance (NMR) . For HRMS, compare the molecular ion peak ([M+H]⁺) with theoretical isotopic distribution. In ¹⁵N NMR, the absence of ¹⁴N-coupled splitting (due to the spin-½ nature of ¹⁵N) confirms isotopic enrichment . Quantitative analysis can be supplemented with isotope ratio mass spectrometry (IRMS) to detect trace ¹⁴N impurities .

Q. What are the critical steps for synthesizing m-Phenylenediamine-15N while minimizing isotopic dilution?

  • Methodological Answer : Use Schlenk-line techniques under inert atmospheres to prevent contamination. Start with ¹⁵N-labeled precursors (e.g., ¹⁵NH₃) and employ catalytic hydrogenation of m-dinitrobenzene-¹⁵N₂ using palladium catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product integrity through Fourier-transform infrared spectroscopy (FTIR) to detect NH₂ stretching vibrations (~3300 cm⁻¹) .

Q. How does isotopic labeling with ¹⁵N affect the spectroscopic characterization of m-Phenylenediamine?

  • Methodological Answer : ¹⁵N labeling shifts NMR signals due to differences in nuclear spin and gyromagnetic ratios. For example, in ¹H-¹⁵N HMBC spectra, coupling constants (Jₕₙ) decrease compared to ¹⁴N analogs. In Raman spectroscopy , the NH₂ bending mode (~1600 cm⁻¹) shows isotopic shifts of ~20 cm⁻¹, aiding in structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermodynamic stability of m-Phenylenediamine-15N in aqueous vs. organic solvents?

  • Methodological Answer : Conduct replicate stability studies under controlled conditions (pH, temperature, oxygen levels). Use HPLC-UV/Vis to quantify degradation products (e.g., quinone derivatives). Compare results with computational models (e.g., DFT calculations ) to assess solvent effects on electron density distribution. Discrepancies may arise from solvent polarity’s impact on NH₂ group protonation .

Q. What experimental design strategies optimize the use of m-Phenylenediamine-15N in tracing nitrogen migration in heterocyclic synthesis?

  • Methodological Answer : Design dual-labeling experiments (e.g., ¹⁵N in m-Phenylenediamine and ¹³C in carbonyl groups) to track nitrogen incorporation into products. Use LC-MS/MS to fragment intermediates and map isotopic pathways. Control for kinetic isotope effects (KIEs) by comparing reaction rates with ¹⁴N/¹⁵N analogs .

Q. How can contradictory results in the catalytic efficiency of m-Phenylenediamine-15N in coordination polymers be analyzed?

  • Methodological Answer : Perform X-ray absorption spectroscopy (XAS) to compare metal-ligand bond lengths in ¹⁴N/¹⁵N polymers. Use Brunauer-Emmett-Teller (BET) analysis to assess surface area differences. Contradictions may stem from isotopic mass effects on crystal lattice vibrations, altering porosity .

Q. Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in isotopic enrichment levels across m-Phenylenediamine-15N batches?

  • Methodological Answer : Apply multivariate ANOVA to batch data (e.g., HRMS purity, IRMS ratios) to identify process-related variables (e.g., catalyst loading, reaction time). Include Grubbs’ test to detect outliers. Report confidence intervals (95% CI) for isotopic purity to ensure reproducibility .

Q. How should researchers document synthetic protocols for m-Phenylenediamine-15N to meet reproducibility standards?

  • Methodological Answer : Follow FAIR data principles :

  • Raw data : Provide NMR/FTIR spectra in open repositories (e.g., Zenodo) with DOI links.
  • Step-by-step protocols : Use platforms like *Protocols.io * to detail inert atmosphere setup, quenching methods, and purification (e.g., recrystallization solvents).
  • Uncertainty quantification : Report yields ± standard deviation (n ≥ 3) .

Q. Conflict Resolution in Literature

Q. How can meta-analysis address discrepancies in reported reaction yields of m-Phenylenediamine-15N derivatives?

  • Methodological Answer : Aggregate data from ≥10 studies using PRISMA guidelines . Apply random-effects models to account for methodological heterogeneity (e.g., solvent choices, catalyst types). Sensitivity analysis can isolate variables causing yield variability (e.g., ¹⁵N purity >98% vs. <95%) .

Properties

Molecular Formula

C6H8N2

Molecular Weight

109.13 g/mol

IUPAC Name

benzene-1,3-di(15N)amine

InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1

InChI Key

WZCQRUWWHSTZEM-CDYZYAPPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)[15NH2]

Canonical SMILES

C1=CC(=CC(=C1)N)N

Origin of Product

United States

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